2-Iodo-4-methylthiopyrimidine
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Overview
Description
2-Iodo-4-methylthiopyrimidine is a chemical compound with the molecular formula C5H5IN2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in medicinal chemistry, particularly in the treatment of melanoma, where it has demonstrated cytotoxic and antiproliferative activities against human melanoma cell lines .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties
Mode of Action
It is known that pyrimidine derivatives can interact with various targets to exert their effects . The specific interactions of 2-Iodo-4-methylthiopyrimidine with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrimidine derivatives have been shown to have effects on various biochemical pathways, but the specific pathways affected by this compound are yet to be identified .
Pharmacokinetics
A study on similar pyrimidine derivatives showed that they passed the pharmacokinetic analysis and could potentially be developed into oral drugs
Result of Action
Pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties
Action Environment
It is known that various factors such as ph, temperature, and the presence of other molecules can influence the action of chemical compounds
Preparation Methods
The synthesis of 2-Iodo-4-methylthiopyrimidine typically involves the iodination of 4-methylthiopyrimidine. One common method includes the reaction of 4-methylthiopyrimidine with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow iodination, to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Iodo-4-methylthiopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds under palladium catalysis.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced sulfur species.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-4-methylthiopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer agents, particularly for melanoma treatment.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study the biological activity of pyrimidine derivatives and their potential therapeutic effects.
Comparison with Similar Compounds
2-Iodo-4-methylthiopyrimidine can be compared with other pyrimidine derivatives, such as:
4-Iodo-2-methylthiopyrimidine: Similar in structure but with different substitution patterns, leading to varied biological activities.
2-Chloro-4-methylthiopyrimidine: Another halogenated pyrimidine with distinct reactivity and applications.
2-Bromo-4-methylthiopyrimidine: Similar to the iodo derivative but with bromine, affecting its reactivity and coupling efficiency.
The uniqueness of this compound lies in its specific iodine substitution, which imparts unique reactivity and biological properties compared to its chloro and bromo counterparts .
Properties
IUPAC Name |
2-iodo-4-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBQPKKFWLPCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-08-8 |
Source
|
Record name | 2-iodo-4-methylthiopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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